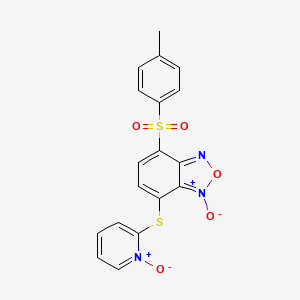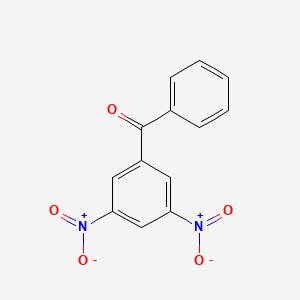
(3,5-Dinitrophenyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dinitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H8N2O5. It is a derivative of benzophenone, where the phenyl group is substituted with two nitro groups at the 3 and 5 positions. This compound is known for its unique chemical properties and has various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dinitrophenyl)(phenyl)methanone typically involves the nitration of benzophenone. The reaction is carried out by treating benzophenone with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction conditions include maintaining a low temperature to control the rate of nitration and prevent over-nitration. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and concentration of reactants to ensure high yield and purity. The product is then subjected to various purification steps, including filtration, washing, and drying .
化学反応の分析
Types of Reactions
(3,5-Dinitrophenyl)(phenyl)methanone undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Oxidation: The phenyl group can be oxidized to form various oxidized derivatives
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed
Major Products Formed
Reduction: The major products are (3,5-diaminophenyl)(phenyl)methanone.
Substitution: Products vary depending on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Oxidized products include benzoic acid derivatives
科学的研究の応用
(3,5-Dinitrophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of (3,5-Dinitrophenyl)(phenyl)methanone involves its interaction with various molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with nucleophiles. These interactions can affect cellular pathways and enzyme activities, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
- (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone
- (3,5-Diaminophenyl)(phenyl)methanone
- (3,5-Dinitrophenyl)(4-methoxyphenyl)methanone
Uniqueness
(3,5-Dinitrophenyl)(phenyl)methanone is unique due to the presence of two nitro groups, which significantly enhance its electron-withdrawing properties. This makes it more reactive in nucleophilic substitution reactions compared to similar compounds with fewer or no nitro groups. Additionally, its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .
特性
CAS番号 |
51911-74-1 |
|---|---|
分子式 |
C13H8N2O5 |
分子量 |
272.21 g/mol |
IUPAC名 |
(3,5-dinitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8N2O5/c16-13(9-4-2-1-3-5-9)10-6-11(14(17)18)8-12(7-10)15(19)20/h1-8H |
InChIキー |
FHIDEWWHKSJPTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-](/img/structure/B13755214.png)
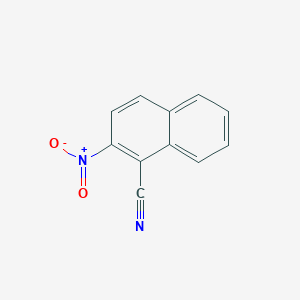
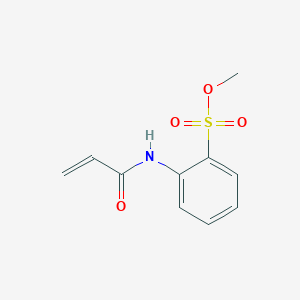

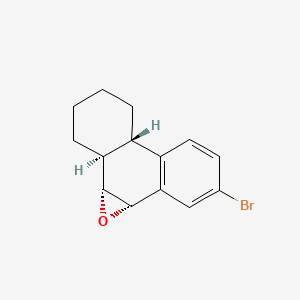
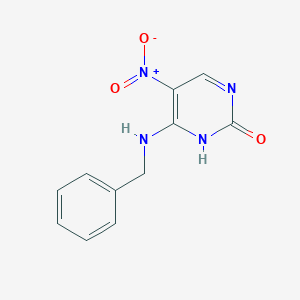
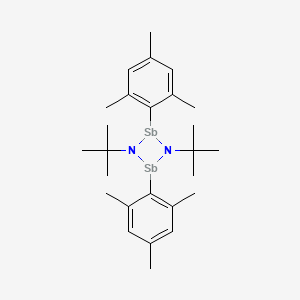
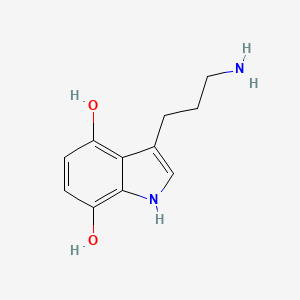
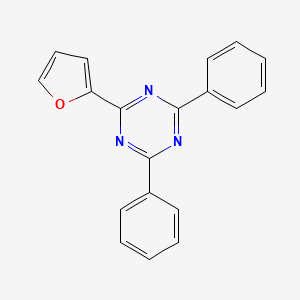


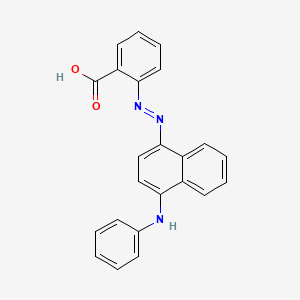
![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
